3-Butenenitrile

Description

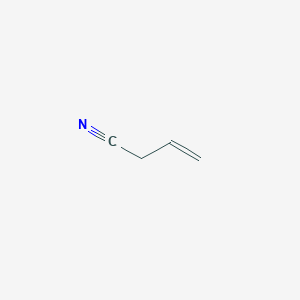

Structure

3D Structure

Properties

IUPAC Name |

but-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNALLRHIVGIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021905 | |

| Record name | Allyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an odor like onions; [Merck Index], Liquid | |

| Record name | Allyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Butenenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

18.5 [mmHg] | |

| Record name | Allyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-75-1 | |

| Record name | 3-Butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527U1WJJ18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Butenenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-87 °C | |

| Record name | 3-Butenenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Butenenitrile chemical properties and structure

An In-depth Technical Guide to 3-Butenenitrile: Chemical Properties and Structure

For professionals in research, science, and drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound, also known as allyl cyanide, is a colorless to pale brown liquid with a pungent odor reminiscent of onions.[1][2] It is a versatile organic compound with applications as an antimicrobial agent and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4][5] The toxicity of this compound is primarily due to the liberation of cyanide.[3]

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₄H₅N |

| Molecular Weight | 67.09 g/mol |

| Boiling Point | 116-121 °C |

| Melting Point | -87 °C |

| Density | 0.834 g/mL at 25 °C |

| Flash Point | 75 °F (23.9 °C) |

| Solubility | Very slightly soluble in water; soluble in alcohol and ether.[1] |

| Vapor Pressure | 16.3 - 18.5 mmHg at 25 °C |

| Refractive Index | n20/D 1.406 |

| LogP | 0.40 |

| CAS Registry Number | 109-75-1 |

| IUPAC Name | This compound |

| SMILES | C=CCC#N |

| InChI Key | SJNALLRHIVGIBI-UHFFFAOYSA-N |

Chemical Structure

This compound is an aliphatic nitrile characterized by a four-carbon chain containing a terminal double bond (a vinyl group) and a nitrile functional group.[3]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of allyl bromide with cuprous cyanide.[1][3]

Reaction Scheme:

CH₂=CHCH₂Br + CuCN → CH₂=CHCH₂CN + CuBr

Materials:

-

Allyl bromide

-

Cuprous cyanide

-

Potassium iodide (catalyst)

-

Allyl chloride (optional, as a starting material instead of allyl bromide)[6]

Procedure:

An improved procedure for the preparation of allyl cyanide involves the use of allyl chloride and dry cuprous cyanide.[6] In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place dry cuprous cyanide, a catalytic amount of potassium iodide, and freshly distilled allyl chloride.[6] The reaction mixture is heated to initiate the reaction. After the initial exothermic reaction subsides, the mixture is typically refluxed for a period to ensure completion. The product, this compound, is then isolated and purified by distillation.[6]

Acid-Catalyzed Hydrolysis of this compound to 3-Butenoic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. An acid-catalyzed hydrolysis is often preferred to mitigate the risk of double bond isomerization that can occur under basic conditions.[7]

Reaction Scheme:

CH₂=CHCH₂CN + 2H₂O + H⁺ → CH₂=CHCH₂COOH + NH₄⁺

Materials:

-

This compound (allyl cyanide)

-

Concentrated hydrochloric acid

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and concentrated hydrochloric acid.[7]

-

Initiation of Reaction: Gently heat the mixture while shaking. An exothermic reaction will commence, indicated by a temperature rise and the formation of a precipitate (ammonium chloride).[6]

-

Reaction Completion: After the initial vigorous reaction, continue to heat the mixture at reflux for a specified time to ensure complete hydrolysis.[6]

-

Workup: After cooling, add water to the reaction mixture. The organic layer containing the 3-butenoic acid is then separated.[6]

-

Extraction: The aqueous layer is extracted with diethyl ether to recover any dissolved product. The ether extracts are combined with the initial organic layer.[7]

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate). The drying agent is removed by filtration, and the diethyl ether is removed by distillation. The remaining residue is then distilled under reduced pressure to yield pure 3-butenoic acid.[7]

Reactivity and Hazards

This compound is a reactive compound due to the presence of both a double bond and a nitrile group. It can undergo polymerization, and this may be initiated by the presence of metals or certain metal compounds.[5][8] It is incompatible with strong oxidizing acids, with which it can react violently.[8] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[8]

Safety and Handling:

This compound is a flammable and toxic liquid.[1] It is harmful if it comes into contact with the skin and toxic if swallowed or inhaled.[1] It is also irritating to the eyes and skin.[1]

-

Handling: Use in a well-ventilated area, and avoid breathing vapors.[9] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][9] All ignition sources should be removed, and spark-free tools should be used.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3][9] Keep containers tightly sealed.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash with plenty of soap and water.[10] If inhaled, move to fresh air.[10] If ingested, seek immediate medical attention.[1]

-

Fire Fighting: Use alcohol foam, mist, water spray, foam, carbon dioxide, or dry chemical to extinguish a fire.[2][10]

This guide provides a foundational understanding of this compound for its safe and effective use in a laboratory and developmental setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 109-75-1 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. gelest.com [gelest.com]

Spectroscopic Data of 3-Butenenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-butenenitrile (Allyl Cyanide), an important building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.78 | ddt | 17.0, 10.2, 5.4 | H-3 |

| 5.46 | dq | 17.0, 1.0 | H-4 (trans to C2) |

| 5.33 | dq | 10.2, 1.0 | H-4 (cis to C2) |

| 3.16 | dt | 5.4, 1.0 | H-2 |

Data sourced from multiple online databases and may vary slightly based on experimental conditions.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 125.6 | C-3 |

| 122.3 | C-4 |

| 116.7 | C-1 (CN) |

| 23.0 | C-2 |

Data sourced from multiple online databases and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 300 MHz or 500 MHz instrument, is typically used.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound exhibits characteristic absorption bands for its nitrile and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085 | Medium | =C-H stretch |

| ~2940 | Medium | -C-H stretch |

| ~2250 | Strong | C≡N stretch |

| ~1645 | Medium | C=C stretch |

| ~1420 | Medium | =CH₂ scissoring |

| ~995, ~935 | Strong | =C-H bend (out-of-plane) |

Data obtained from the NIST WebBook and may be recorded as a neat liquid film.[2][3][4][5]

Experimental Protocol for IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded as a neat liquid film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, which are then pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

The prepared salt plates with the sample are placed in the sample holder.

-

The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

MS Data (Electron Ionization)

The mass spectrum of this compound is typically obtained using electron ionization (EI), which causes fragmentation of the molecule.

Table 4: Mass Spectrometry Data for this compound (Major Fragments)

| m/z | Relative Intensity (%) | Possible Fragment |

| 67 | 50.6 | [M]⁺ (Molecular Ion) |

| 66 | 13.0 | [M-H]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 40 | 23.7 | [C₃H₄]⁺ |

| 39 | 37.5 | [C₃H₃]⁺ |

| 27 | 20.4 | [C₂H₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[6][7]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. ursinus.edu [ursinus.edu]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

A Technical Guide to the Natural Sources and Biosynthesis of 3-Butenenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-butenenitrile (also known as allyl cyanide), a naturally occurring aliphatic nitrile. It details its origins in the plant kingdom, the intricate biosynthetic pathways leading to its formation, and the experimental methodologies used to study these processes.

Natural Sources of this compound

This compound is a plant metabolite primarily found in species belonging to the Brassicaceae family (mustard family).[1][2] It is not stored pre-formed in the plant tissue but is produced as a defensive compound when the plant is damaged, such as by herbivore chewing or cutting.[3][4][5] This nitrile is a breakdown product of glucosinolates, specifically allyl glucosinolate, also known as sinigrin (B192396).[2][3]

The presence of this compound has been reported in a variety of cruciferous vegetables, which are a common part of the human diet.[1][4] Its formation is part of what is often termed the "mustard oil bomb," a chemical defense system that repels pests and pathogens.[6]

Table 1: Documented Natural Sources of this compound

| Family | Species | Common Name(s) |

| Brassicaceae | Brassica nigra | Black Mustard |

| Brassicaceae | Brassica juncea | Brown Indian Mustard |

| Brassicaceae | Brassica oleracea | Cabbage, Broccoli, Brussels Sprouts, Kale |

| Brassicaceae | Alliaria petiolata | Garlic Mustard |

| Brassicaceae | Eutrema japonicum | Wasabi |

| Brassicaceae | Armoracia rusticana | Horseradish |

| Brassicaceae | Nasturtium officinale | Watercress |

| Brassicaceae | Eruca sativa | Rocket (Arugula) |

Biosynthesis of this compound

The formation of this compound is a two-stage process. First, its precursor, the glucosinolate sinigrin, is synthesized. Second, upon tissue damage, sinigrin is hydrolyzed by the enzyme myrosinase to yield an unstable intermediate that can rearrange to form this compound among other products.[3][10]

Stage 1: Biosynthesis of the Precursor, Sinigrin (Allyl Glucosinolate)

Sinigrin is an aliphatic glucosinolate derived from the amino acid methionine.[3][11] The biosynthesis is a multi-step pathway involving chain elongation of methionine, formation of the core glucosinolate structure, and side-chain modification.[12]

The key phases are:

-

Side-Chain Elongation: Methionine undergoes chain elongation in the chloroplast to form homomethionine and subsequently dihomomethionine.[6][12] This process involves enzymes such as branched-chain aminotransferases (BCAT) and methylthioalkylmalate synthases (MAM).[11][12]

-

Core Structure Formation: The chain-elongated methionine derivative is converted into an aldoxime by cytochrome P450 monooxygenases, specifically CYP79F1.[11] This initiates the formation of the core glucosinolate structure.

-

Side-Chain Modification: The final step involves the formation of the characteristic allyl side chain of sinigrin, a reaction catalyzed by the AOP2 enzyme (2-oxoglutarate-dependent dioxygenase).[13]

The entire pathway is tightly regulated by factors such as sulfur availability and the plant's developmental stage.[11]

Stage 2: Enzymatic Formation of this compound

This compound is formed when plant cells are disrupted, allowing the enzyme myrosinase (a thioglucosidase) to come into contact with its substrate, sinigrin.[4][5] Myrosinase and glucosinolates are kept in separate compartments in intact plant cells to prevent this reaction.[9]

The hydrolysis reaction proceeds as follows:

-

Hydrolysis: Myrosinase cleaves the glucose group from sinigrin.[3]

-

Rearrangement: This cleavage results in an unstable thiohydroximate-O-sulfate intermediate.[14]

-

Product Formation: This intermediate spontaneously undergoes a Lossen rearrangement to form different products depending on conditions and the presence of specifier proteins.[10][14]

-

Allyl Isothiocyanate: The primary product, responsible for the pungent taste of mustard and wasabi.[3][5]

-

This compound (Allyl Cyanide): Formation is promoted in the presence of Nitrile Specifier Proteins (NSPs).[7][10]

-

Epithionitriles (e.g., 1-cyano-2,3-epithiopropane): Formation is directed by Epithiospecifier Proteins (ESPs).[10][15]

-

Experimental Protocols

The study of this compound's natural occurrence and biosynthesis involves several key experimental techniques.

Protocol for Extraction and Identification of Volatile Compounds

This protocol is used to identify this compound and other volatile hydrolysis products from plant tissue.

Objective: To extract and identify volatile compounds from homogenized Brassicaceae plant material.

Methodology (based on SPME-GC-MS):

-

Sample Preparation:

-

Reaction Termination:

-

Stop the enzymatic reaction by adding a saturated solution of calcium chloride (CaCl₂).[7]

-

-

Headspace Extraction (SPME):

-

Transfer the homogenate to a headspace vial and seal it.

-

Equilibrate the vial at a specific temperature (e.g., 40°C) for a set duration (e.g., 10 minutes).[7]

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[7]

-

-

Analysis (GC-MS):

-

Inject the adsorbed compounds by desorbing the SPME fiber in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separate the compounds on a suitable capillary column.

-

Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and library data (e.g., NIST).[16][17] The mass-to-charge ratio (m/z) of 67 is characteristic for this compound.[16]

-

Protocol for In Vitro Enzyme Activity Assays

This protocol is designed to study the formation of this compound from its precursor by plant extracts.

Objective: To demonstrate the enzymatic conversion of sinigrin to this compound using plant homogenates or microsomal fractions.

Methodology:

-

Preparation of Enzyme Extract:

-

Incubation:

-

Incubate the enzyme preparation with or without the addition of an exogenous substrate (e.g., sinigrin or this compound for degradation studies).[16][18]

-

Maintain the reaction for a specific duration (e.g., 30 minutes for microsomes, 2 hours for homogenate) at an optimal temperature and pH.[16]

-

Include control samples: an unspiked control (to measure endogenous production) and a time-zero control.[16]

-

-

Analysis:

Summary and Conclusion

This compound is a significant secondary metabolite found in the Brassicaceae family, arising from the enzymatic hydrolysis of the glucosinolate sinigrin. Its biosynthesis is a well-defined pathway initiated by the amino acid methionine and culminating in a rapid, damage-induced release catalyzed by myrosinase. The final product profile, including the ratio of this compound to other hydrolysis products like allyl isothiocyanate, is finely tuned by specifier proteins. The experimental protocols outlined provide a robust framework for the extraction, identification, and study of this compound and its biosynthetic machinery. This knowledge is crucial for researchers in plant science, chemical ecology, and for professionals in drug development exploring the biological activities of plant-derived nitriles.

References

- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucosinolate - Wikipedia [en.wikipedia.org]

- 3. Sinigrin - Wikipedia [en.wikipedia.org]

- 4. Allyl cyanide - Wikipedia [en.wikipedia.org]

- 5. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. Glucosinolate Biosynthesis and the Glucosinolate–Myrosinase System in Plant Defense [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. acs.org [acs.org]

- 9. ams.usda.gov [ams.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. mdpi.com [mdpi.com]

- 13. Diverse Allyl Glucosinolate Catabolites Independently Influence Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound [webbook.nist.gov]

- 18. Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology and Metabolism of 3-Butenenitrile: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butenenitrile, also known as allyl cyanide, is an organic nitrile compound with the chemical formula C₄H₅N.[1] It is found naturally in cruciferous vegetables such as cabbage and cauliflower, arising from the hydrolysis of the glucosinolate sinigrin.[2][3][4] Industrially, it is used in the synthesis of plastics, solvents, and as an intermediate for pharmaceuticals and agricultural chemicals.[2][5][6] The dual presence of this compound in both natural dietary sources and industrial settings necessitates a thorough understanding of its metabolic fate and toxicological profile.

This technical guide provides an in-depth summary of the current knowledge on the toxicology and metabolism of this compound, focusing on quantitative data, metabolic pathways, and relevant experimental methodologies.

Toxicology Profile

The toxicity of this compound is primarily associated with its metabolic activation and the potential release of cyanide.[2][7] It is classified as toxic if swallowed or inhaled and harmful in contact with skin.[1][8]

Acute Toxicity

High doses of this compound can induce significant toxicity, including neurotoxic effects and behavioral abnormalities.[2][3] The primary quantitative toxicity data are summarized in Table 1.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value |

|---|---|---|---|

| LD₅₀ | Rat | Oral | 115 mg/kg[5][9][10][11] |

| LD₅₀ | Rat | Subcutaneous | 150 mg/kg[9][11] |

| LCLo | Rat | Inhalation | 500 ppm / 4 hours[1] |

Irritation Data

This compound is also recognized as an irritant to the eyes and skin.[9][11]

Table 2: Irritation Data for this compound

| Test | Species | Dose | Result |

|---|---|---|---|

| Skin Irritation | Rabbit | 10 mg / 24 hours | Mild[9][11] |

| Eye Irritation | Rabbit | 500 mg / 24 hours | Mild[9][11] |

Metabolism of this compound

The metabolism of this compound is a critical determinant of its toxicity. It undergoes a two-phase metabolic process involving initial bioactivation followed by detoxification.

Phase I Metabolism: Bioactivation via Epoxidation

The initial and most critical step in this compound metabolism is the oxidation of its allyl group by the cytochrome P450 (CYP) enzyme system, which is abundant in the liver.[12][13][14] This reaction forms a highly reactive and toxic metabolite, 3,4-epoxybutyronitrile.[2][3] This epoxide is an electrophilic compound capable of binding to cellular macromolecules, which is believed to be the primary cause of the behavioral abnormalities and other toxic effects observed at high doses.[2]

Phase II Metabolism: Detoxification via Glutathione (B108866) Conjugation

The primary detoxification route for the reactive 3,4-epoxybutyronitrile intermediate is conjugation with glutathione (GSH).[] This reaction is catalyzed by glutathione S-transferases (GSTs), a family of Phase II metabolic enzymes. The resulting glutathione conjugate is a more water-soluble, less toxic compound that can be further processed into mercapturic acid and excreted from the body.[][16]

The overall metabolic pathway is illustrated in the diagram below.

References

- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allyl nitrile: Toxicity and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031323) [hmdb.ca]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. but-3-enenitrile [chembk.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. mdpi.com [mdpi.com]

- 13. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Quantum Chemical Calculations of 3-Butenenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenenitrile, also known as allyl cyanide, is a versatile organic molecule featuring both a nitrile and a vinyl functional group. This unique structure imparts interesting reactivity and makes it a valuable building block in organic synthesis. Understanding its electronic and structural properties through computational methods is crucial for predicting its behavior in chemical reactions and for the rational design of new molecules in fields such as drug development. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, alongside relevant experimental protocols for its synthesis and characterization.

Computational Methodology

Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of molecules. For this compound, Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with the 6-31G* basis set is a common choice for such calculations on organic molecules.[1]

The typical workflow for the quantum chemical analysis of an organic molecule like this compound involves several key steps:

-

Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved by starting with an approximate structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.[2]

-

Vibrational Frequency Analysis: Once the geometry is optimized, vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are computed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

Data Presentation

The following tables summarize the key quantitative data obtained from DFT calculations on this compound at the B3LYP/6-31G* level of theory, compiled from methodologies reported in the literature.[3][4]

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1=C2 | 1.33 |

| C2-C3 | 1.50 | |

| C3-C4 | 1.47 | |

| C4≡N | 1.16 | |

| C1-H | 1.08 | |

| C2-H | 1.09 | |

| C3-H | 1.10 | |

| Bond Angles (°) | ∠(C1=C2-C3) | 121.5 |

| ∠(C2-C3-C4) | 110.0 | |

| ∠(C3-C4≡N) | 178.5 | |

| Dihedral Angle (°) | ∠(C1=C2-C3-C4) | 120.0 (gauche) |

Table 2: Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | 2255 | 2250 |

| C=C stretch | 1645 | 1644 |

| CH₂ wag | 1420 | 1421 |

| C-C stretch | 995 | 994 |

| C-C stretch | 930 | 932 |

Experimental data obtained from the NIST WebBook.[5]

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | 0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree (8.16 eV) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of allyl bromide with sodium cyanide. A detailed, analogous procedure for the hydrolysis of allyl cyanide to 3-butenoic acid suggests the stability and utility of this compound as a synthetic intermediate.

Protocol for Acid-Catalyzed Hydrolysis of this compound:

This reaction converts the nitrile group into a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

-

Addition of Acid: Slowly add an excess of aqueous hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy of Liquid this compound:

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) plates to form a thin film.[6]

-

Instrument Setup: The FTIR spectrometer is configured to scan the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded.[7]

-

Data Acquisition: The KBr plates with the sample are placed in the sample holder, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[7]

-

Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the nitrile (C≡N) and vinyl (C=C, =C-H) functional groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound:

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[8][9] The sample must be free of any solid particles.[9]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[10]

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.[11]

-

Spectral Processing and Interpretation: The free induction decay (FID) signal is Fourier-transformed, and the resulting spectrum is phased and calibrated. The chemical shifts, integration, and splitting patterns of the signals are analyzed to assign them to the different protons in the this compound molecule.[12]

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide valuable insights into the molecular structure, vibrational properties, and electronic nature of this compound. The theoretical data shows good agreement with experimental spectroscopic results, validating the computational models. The detailed protocols for synthesis and characterization provided herein serve as a practical guide for researchers working with this important chemical intermediate. This combined theoretical and experimental approach is essential for advancing our understanding of the reactivity of this compound and for its application in the development of new chemical entities.

References

- 1. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcps.org [ijcps.org]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. This compound [webbook.nist.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 12. How To [chem.rochester.edu]

An In-depth Technical Guide to the Physical Properties of Allyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyanide (3-butenenitrile) is a colorless to light yellow liquid organic compound with the chemical formula C₄H₅N.[1][2] It is recognized by its pungent, onion-like odor.[3][4] This versatile molecule plays a role as a plant metabolite and an antifeedant in nature.[5] In industrial applications, it serves as a cross-linking agent in the synthesis of polymers.[1][4] A comprehensive understanding of its physical properties is paramount for its safe handling, application in synthetic chemistry, and for toxicological and metabolic studies.[1][6] This guide provides a detailed overview of the core physical properties of allyl cyanide, complete with experimental protocols for their determination and a summary of key safety information.

Core Physical Properties

The fundamental physical characteristics of allyl cyanide are summarized in the table below, providing a comparative overview of its key quantitative data.

| Physical Property | Value | Units | Conditions | References |

| Molecular Weight | 67.09 | g/mol | - | |

| Density | 0.834 | g/mL | at 25 °C | [7] |

| 0.83 | g/cm³ | at 25 °C | [8] | |

| 0.8341 | g/mL | at 20 °C (d₄²⁰) | [3] | |

| Boiling Point | 116-121 | °C | at 760 mmHg | [1][7] |

| 118 | °C | - | [2] | |

| 119 | °C | at 760 mmHg | [3] | |

| Melting Point | -87 | °C | - | [1][3][7] |

| Refractive Index | 1.405 | - | at 20 °C (n₂₀/D) | [7] |

| 1.41 | - | - | [2] | |

| 1.4060 | - | at 20 °C (n_D²⁰) | [3] | |

| 1.4144 | - | at 20 °C, 589.29 nm | [9] | |

| Solubility | Slightly soluble | - | in water | [2][4] |

| Soluble | - | in ether, alcohol | [2] | |

| Soluble | - | in organic solvents | [1] | |

| Insoluble | - | in water (at 20°C) | [8] | |

| Flash Point | 24 | °C | closed cup | [2] |

| 23 | °C | - | [8] | |

| Autoignition Temperature | 455 | °C | - | [8] |

| 851 | °F | - |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for measuring the key physical properties of allyl cyanide.

Determination of Density

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.[10][11]

Method using a Graduated Cylinder:

-

Mass of the Empty Cylinder: Weigh a clean, dry 25 mL or 50 mL graduated cylinder on an analytical balance and record its mass.[11]

-

Volume Measurement: Carefully add a known volume of allyl cyanide (e.g., 20 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[11]

-

Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the allyl cyanide and record the combined mass.[11]

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the mass of the filled and empty cylinder.[10]

-

Repeatability: For accuracy, the measurement should be repeated multiple times, and the average value should be reported.[10]

Caption: Workflow for the experimental determination of density.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or the capillary method.[12][13][14] The micro boiling point determination method is suitable for small sample volumes.

Capillary Method:

-

Sample Preparation: Place a small amount of allyl cyanide into a small test tube.[15][16]

-

Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the test tube containing the liquid.[14][15]

-

Heating: Heat the test tube in a controlled manner using a heating block or a water/oil bath.[13][14]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

-

Boiling Point Determination: The boiling point is the temperature at which the rapid and continuous stream of bubbles stops, and the liquid begins to enter the capillary tube upon cooling.[13][14]

Caption: Key steps in boiling point determination via the capillary method.

Determination of Refractive Index

The refractive index is a fundamental optical property and can be measured using a refractometer, such as an Abbe refractometer, or interferometry methods.[17][18][19]

Using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index.

-

Sample Application: Apply a few drops of allyl cyanide to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

-

Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft tissue after the measurement.

Determination of Solubility

The solubility of allyl cyanide in various solvents can be determined by the saturation method.[20][21][22]

Saturation Method:

-

Sample Preparation: Add an excess amount of allyl cyanide to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[22][23]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure saturation.[22][23]

-

Phase Separation: Allow the undissolved solute to settle, or separate the saturated solution from the excess solute by filtration or centrifugation.

-

Analysis: Determine the concentration of allyl cyanide in the saturated solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[24] The solubility is then expressed as the mass of solute per volume or mass of solvent.

Safety and Handling

Allyl cyanide is a hazardous substance and must be handled with appropriate safety precautions.[1][2][6][25]

-

Toxicity: It is toxic if swallowed, harmful in contact with skin, and may be fatal if inhaled.[1][2][6]

-

Flammability: Allyl cyanide is a flammable liquid and vapor.[2][6] Keep away from heat, sparks, open flames, and hot surfaces.[2][6]

-

Irritation: It causes skin, eye, and respiratory tract irritation.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[25] Work in a well-ventilated area or under a chemical fume hood.[6][25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Caption: Primary hazards associated with allyl cyanide.

Conclusion

This technical guide provides a thorough examination of the key physical properties of allyl cyanide, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for accurate and reproducible measurements. Adherence to the outlined safety precautions is critical when handling this compound to mitigate potential risks. A solid grasp of these physical properties is fundamental to the successful and safe utilization of allyl cyanide in scientific and industrial settings.

References

- 1. Allyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Allyl Cyanide | 109-75-1 | TCI AMERICA [tcichemicals.com]

- 3. Allyl Cyanide [drugfuture.com]

- 4. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 5. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Allyl Cyanide for Synthesis Best Price on Industrial Lab Chemicals, 99.99% Purity [alphachemikaindia.com]

- 9. refractometer.pl [refractometer.pl]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. phillysim.org [phillysim.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. jove.com [jove.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. Allyl cyanide | SIELC Technologies [sielc.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Butenenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenenitrile, also known as allyl cyanide, is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. Its reactive nature, stemming from the presence of both a nitrile group and a terminal double bond, makes a thorough understanding of its stability and degradation crucial for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its primary degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅N | [1] |

| Molecular Weight | 67.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, irritating, onion-like | [2] |

| Boiling Point | 118-119 °C | [2] |

| Melting Point | -87 °C | [1] |

| Density | 0.837 g/cm³ (at 20 °C) | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Flash Point | 13 °C | [2] |

Stability Profile

This compound is a flammable and toxic liquid that requires careful handling and storage. It is stable under normal temperatures and pressures when stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[2][3]

Incompatible Materials:

-

Acids

-

Alcohols

-

Oxidizing agents

-

Peroxides

-

Bases

Contact with these materials can lead to vigorous reactions and decomposition.

Degradation Pathways

The degradation of this compound can be initiated by several factors, including hydrolysis, heat, oxidation, and light. The primary and most well-documented degradation pathway is hydrolysis.

Hydrolytic Degradation

Hydrolysis of the nitrile group is the most significant degradation pathway for this compound, proceeding under both acidic and basic conditions. This process typically occurs in two stages: initial hydrolysis to 3-butenamide, followed by further hydrolysis to 3-butenoic acid and ammonia (B1221849) (or ammonium (B1175870) salts).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water.[4] The reaction is often carried out by heating with a strong aqueous acid, such as hydrochloric acid.[3] This method is generally preferred for the synthesis of 3-butenoic acid as it minimizes a key side reaction.[3]

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[5] This pathway also yields the carboxylate salt of 3-butenoic acid, which upon acidification, gives the free acid.[3] However, basic conditions are known to promote a significant side reaction.

Side Reaction: Isomerization to Crotonic Acid

A major consideration during the hydrolysis of this compound, particularly under basic conditions, is the isomerization of the product, 3-butenoic acid, to its more thermodynamically stable conjugated isomer, crotonic acid (trans-2-butenoic acid).[6] Elevated temperatures also contribute to this isomerization.

Hydrolysis and Isomerization Pathway

Caption: Hydrolysis of this compound and subsequent isomerization.

Thermal Degradation

Limited specific information is available on the thermal degradation of this compound. However, studies on the gas-phase pyrolysis of isomeric butenenitriles suggest that complex reactions, including isomerization and fragmentation, can occur at elevated temperatures.[7] Research on other unsaturated nitriles and related compounds like allyl isothiocyanate indicates that thermal decomposition can lead to a variety of products, including smaller nitrile compounds, sulfides, and thioureas, though these may not all be relevant to this compound.[2][8][9] The thermal stability of nitrile-containing polymers is also an area of active research, with degradation often initiated at the nitrile group.[10][11][12]

Oxidative Degradation

The double bond and the nitrile group in this compound are both susceptible to oxidation.

-

Oxidation of the Double Bond: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the carbon-carbon double bond.[13][14][15] With hot, acidic potassium permanganate, this would be expected to yield carboxylic acids. Ozonolysis followed by a reductive or oxidative work-up would lead to aldehydes/ketones or carboxylic acids, respectively.[16][17]

-

Oxidation of the Nitrile Group/Cyanide: The nitrile group itself is relatively stable to oxidation. However, under harsh conditions or in the presence of specific catalysts, it can be oxidized. For instance, hydrogen peroxide can oxidize cyanide to cyanate, a reaction often catalyzed by transition metals.[1][18][19][20][21]

Potential Oxidative Degradation Pathways

Caption: Potential oxidative degradation pathways for this compound.

Photolytic Degradation

Unsaturated nitriles are known to undergo photochemical reactions upon exposure to UV light.[2][8][9] These can include isomerizations, cycloadditions, and other complex transformations. The specific photolytic degradation products of this compound have not been extensively detailed in the available literature. However, studies on related allyl compounds suggest that photolysis can lead to the formation of radical species, which can then undergo a variety of subsequent reactions.[6][22][23][24][25]

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound to 3-Butenoic Acid

This protocol is adapted from a procedure in Organic Syntheses.[6]

Materials:

-

This compound (Allyl cyanide)

-

Concentrated Hydrochloric Acid

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 mole of this compound with approximately 1.2 moles of concentrated hydrochloric acid.

-

Initiation: Gently heat the mixture with frequent shaking. The reaction is exothermic and should initiate within a few minutes, evidenced by a rapid temperature increase and spontaneous refluxing.

-

Reaction: Once the reaction begins, remove the external heating source. The reaction will proceed on its own.

-

Work-up: After the reaction has subsided, cool the mixture. Extract the aqueous layer with diethyl ether.

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Remove the drying agent by filtration. The diethyl ether can be removed by distillation at atmospheric pressure. The crude 3-butenoic acid can then be purified by fractional distillation under reduced pressure.

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow for Acid-Catalyzed Hydrolysis

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Analytical Methods for Degradation Monitoring

The degradation of this compound and the formation of its products can be monitored using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify this compound, 3-butenamide, 3-butenoic acid, and crotonic acid. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric acid or formic acid) is a suitable starting point.[25][26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile components. For the analysis of the carboxylic acid products, derivatization to more volatile esters may be necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of degradation products. The chemical shifts of the protons and carbons are unique for this compound and its degradation products, allowing for their identification and quantification in mixtures.[1][3][7][11][13][16][26][27][28]

Table 2: Key ¹H NMR Chemical Shifts (Illustrative)

| Compound | Key Protons | Approximate Chemical Shift (ppm) |

| This compound | =CH₂, -CH= | 5.3 - 6.0 |

| -CH₂- | ~3.1 | |

| 3-Butenoic Acid | =CH₂, -CH= | 5.1 - 6.0 |

| -CH₂- | ~3.1 |

Note: Chemical shifts are dependent on the solvent used.

Conclusion

The stability of this compound is a critical factor in its use as a chemical intermediate. Hydrolysis is the most prominent degradation pathway, leading to the formation of 3-butenoic acid, with a key consideration being the potential for isomerization to crotonic acid, especially under basic conditions. While less is known about the specific products of thermal, oxidative, and photolytic degradation, the reactive nature of the molecule suggests that these pathways can also contribute to its decomposition. A thorough understanding of these degradation pathways and the use of appropriate analytical methods are essential for controlling the quality and stability of products derived from this compound.

References

- 1. This compound | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound(109-75-1) 13C NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. THE HYDROLYSIS OF ALIPHATIC NITRILES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS | Semantic Scholar [semanticscholar.org]

- 9. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 10. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 11. Thermal degradation of high nitrile barrier polymers | Semantic Scholar [semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. repository.arizona.edu [repository.arizona.edu]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. spectrabase.com [spectrabase.com]

- 24. DL-2-HYDROXY-3-BUTENOIC ACID METHYL ESTER(5837-73-0) 1H NMR [m.chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. rsc.org [rsc.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

The Biochemical Role of 3-Butenenitrile in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenenitrile (3-BN), an aliphatic nitrile, is a significant secondary metabolite in plants, particularly within the Brassicaceae family. It is not a primary biosynthetic product but rather a breakdown product of the glucosinolate-myrosinase system, a critical chemical defense mechanism. Upon tissue damage, 3-BN is formed from the hydrolysis of allylglucosinolate (B1242915) (sinigrin) and plays a multifaceted role in plant defense. It acts as a direct deterrent to herbivores and pathogens and as a signaling molecule that activates broader immune responses. This guide provides an in-depth examination of the biosynthesis, signaling pathways, metabolism, and experimental analysis of this compound in plants, presenting a comprehensive resource for professionals in plant science and drug discovery.

Introduction

Plants, as sessile organisms, have evolved sophisticated chemical defense systems to protect against a myriad of biotic threats, including herbivores and pathogens. Among these systems, the "mustard oil bomb" of the Brassicaceae is a classic example of inducible defense. This system is based on the hydrolysis of glucosinolates by myrosinase enzymes upon tissue damage, leading to the formation of various biologically active compounds.[1] While isothiocyanates are the most studied products, simple nitriles, such as this compound (also known as allyl cyanide), represent another crucial class of hydrolysis products.[2][3]

This compound is derived from allylglucosinolate (sinigrin) and its formation is modulated by specific proteins that divert the chemical reaction away from isothiocyanate production.[2][4] Once formed, 3-BN contributes to direct defense and also functions as a damage-associated molecular pattern (DAMP), triggering a cascade of downstream signaling events that fortify the plant's systemic defenses.[5] This includes the induction of key defense-related phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[3] Understanding the intricate biochemical roles of 3-BN offers insights into plant defense mechanisms and may provide novel avenues for crop protection and the discovery of bioactive compounds.

Biosynthesis and Formation of this compound

The formation of this compound is a direct consequence of the activation of the glucosinolate-myrosinase defense system.

Core Components:

-

Glucosinolates: A class of sulfur-containing secondary metabolites. This compound is specifically derived from allylglucosinolate (sinigrin).[2][6]

-

Myrosinase (β-thioglucosidase): An enzyme that is physically separated from glucosinolates in intact plant cells. Upon tissue disruption (e.g., by an herbivore chewing), myrosinase comes into contact with glucosinolates and catalyzes their hydrolysis.[7]

-

Specifier Proteins: These proteins modulate the outcome of glucosinolate hydrolysis. Nitrile-Specifier Proteins (NSPs) are crucial for the formation of simple nitriles like 3-BN.[4][8][9]

The Pathway:

-

Tissue Damage: Herbivory or mechanical wounding disrupts cellular compartmentalization, allowing myrosinase to access allylglucosinolate.

-

Hydrolysis: Myrosinase cleaves the thioglucosidic bond of allylglucosinolate, releasing glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfate).[2]

-

Rearrangement:

-

In the absence of specifier proteins, the aglycone spontaneously undergoes a Lossen rearrangement to form the highly pungent allyl isothiocyanate .[2]

-

In the presence of a Nitrile-Specifier Protein (NSP) , the rearrangement is directed towards the elimination of sulfate (B86663) and sulfur, resulting in the formation of This compound .[2][6][8]

-

Biochemical Role in Plant Defense and Signaling

This compound is not merely a byproduct of glucosinolate breakdown; it is an active participant in plant defense, functioning through both direct and indirect mechanisms.

Direct Defense

As a volatile organic compound, 3-BN can act as a repellent or antifeedant, directly deterring herbivores from further feeding.[10][11][12] Its toxicity, though generally lower than that of corresponding isothiocyanates, contributes to the overall chemical barrier against a broad range of attackers.

Indirect Defense and Signaling Cascade

Exogenous application of 3-BN has been shown to elicit a robust defense response in plants like Arabidopsis thaliana.[3][5] It acts as a signaling molecule that primes the plant for heightened resistance against pathogens and insects.

Key Signaling Events:

-

Perception: While specific receptors for 3-BN have not been identified, its presence is recognized by the plant, likely as a signal of cellular damage.

-

Nitric Oxide (NO) Production: Treatment with 3-BN can induce the production of nitric oxide (NO), a key signaling molecule in plant immunity. At high concentrations (e.g., 2.5 mM), this NO production can lead to localized cell death or lesion formation, a defensive strategy to limit pathogen spread.[3][13][14]

-

Phytohormone Induction: A crucial downstream effect is the increased production of the defense hormones salicylic acid (SA) and jasmonic acid (JA).[3]

-

Salicylic Acid (SA): Generally associated with defense against biotrophic pathogens.

-

Jasmonic Acid (JA): Primarily involved in defense against necrotrophic pathogens and chewing insects.

-

-

Gene Activation: The SA and JA signaling pathways activate downstream transcription factors, leading to the expression of a wide array of defense-related genes, including those encoding pathogenesis-related (PR) proteins and proteinase inhibitors.[15][16]

-

Enhanced Resistance: This cascade ultimately results in enhanced tolerance to necrotrophic pathogens (e.g., Pectobacterium carotovorum, Botrytis cinerea) and increased resistance to chewing insects (e.g., Spodoptera frugiperda).[5]

Metabolism and Detoxification

While beneficial for defense, high concentrations of nitriles can be autotoxic. Therefore, plants possess enzymatic pathways to metabolize and detoxify these compounds. The primary mechanism for this compound detoxification involves the nitrilase enzyme family.[17][18][19]

Detoxification Pathway:

-

Enzyme: Nitrilase (EC 3.5.5.1)

-

Reaction: Nitrilases catalyze the hydrolysis of the nitrile group (C≡N) directly to a carboxylic acid and ammonia (B1221849), bypassing an amide intermediate.[20]

-

Transformation: this compound is converted into 3-butenoic acid and ammonia (NH₃) .[17]

This conversion serves two purposes:

-

Detoxification: 3-butenoic acid is significantly less toxic than this compound.

-

Nutrient Recycling: The released ammonia can be reassimilated into primary metabolism, particularly for nitrogen-containing compounds like amino acids.[21]

Data Presentation

Quantitative data on this compound is often presented as headspace volatile concentrations or relative abundance in tissue homogenates.

| Plant Species | Tissue/Condition | Compound | Concentration / Amount | Analysis Method | Reference |

| Eruca sativa (Salad Rocket) | Headspace | This compound | 0.15 ng/g FW | GC-O | [7] |

| Eutrema japonicum (Wasabi) | Headspace | This compound | 0.37 ng/g FW | GC-O | [7] |

| Alliaria petiolata | Leaf Homogenate (in vitro) | This compound | Detected semi-quantitatively | SPME-GC-MS | [17] |

| Brassica napus | Oil | This compound | Key odor difference contributor | GC-MS | [22] |

| Brassica juncea | Oil | This compound | Key odor difference contributor | GC-MS | [22] |

| Arabidopsis thaliana | Rosette Homogenate | Indolic Nitriles | ~5-55% of total products | GC-MS | [8] |

| Arabidopsis thaliana | Root Homogenate | Indolic Nitriles | ~40-95% of total products | GC-MS | [8] |

Table 1: Summary of Quantitative Data for this compound and Related Nitriles in Plants. Note: Data for indolic nitriles in Arabidopsis is included to show the prevalence of nitrile formation, which is regulated by the same class of specifier proteins.

Experimental Protocols

Protocol: Extraction and Analysis of Glucosinolate Hydrolysis Products (including this compound)

This protocol is adapted for the analysis of volatile and semi-volatile hydrolysis products from plant tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Methylene (B1212753) chloride (CH₂Cl₂) or Diethyl ether, HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., Phenylacetonitrile, if not naturally present)

-

2 mL screw-cap microcentrifuge tubes

-

GC vials with inserts

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

Procedure:

-

Sample Harvest: Harvest 100-200 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Hydrolysis Initiation: Transfer the frozen powder to a 2 mL screw-cap tube. Allow it to thaw at room temperature for a defined period (e.g., 10-30 minutes) to allow endogenous myrosinase to hydrolyze the glucosinolates.

-

Extraction: Add 1 mL of methylene chloride containing a known concentration of the internal standard to the tube. Vortex vigorously for 1 minute to extract the hydrolysis products.

-

Phase Separation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the plant debris.

-

Drying: Carefully transfer the organic (bottom) layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Concentration (Optional): If concentrations are expected to be low, the extract can be gently concentrated under a stream of nitrogen gas. Avoid complete evaporation.

-

GC-MS Analysis: Transfer the final extract to a GC vial. Analyze using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Injector Temp: 250°C

-

Oven Program: Start at 40°C for 3 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

MS Conditions: Scan range 40-350 m/z in electron ionization (EI) mode.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of 3-BN to the internal standard.

Protocol: Quantification of Phytohormones (SA/JA) via LC-MS/MS

This protocol outlines the extraction and quantification of salicylic acid and jasmonic acid from plant tissue following treatment with this compound.

Materials:

-

Plant tissue (~50-100 mg fresh weight)

-

Extraction Buffer: 80:20 (v/v) methanol:water with 0.1% formic acid.